Colupulone

Overview

Description

Colupulone is a natural product primarily found in hops (Humulus lupulus). It belongs to the class of bitter acids and contributes to the characteristic bitterness of beer. Although its content in hops is relatively low, this compound plays a crucial role in balancing the sweetness of beer, enhancing its flavor, and providing a pleasant mouthfeel .

Mechanism of Action

Target of Action

Colupulone, a β-acid found in Humulus lupulus, primarily targets the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that controls the expression of P-glycoprotein (P-gp), an efflux transporter pump . This receptor plays a crucial role in xenobiotic metabolism and detoxification processes.

Mode of Action

This compound activates the PXR in a reporter assay when used at concentrations of 1, 3, and 10 µM . The activation of PXR leads to the induction of P-gp expression . P-gp is a crucial component of the blood-brain barrier (BBB) and plays a significant role in the clearance of brain amyloid-beta (Aβ), a primary hallmark associated with Alzheimer’s disease (AD) pathology .

Biochemical Pathways

The activation of PXR by this compound leads to the induction of hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity . CYP3A is part of the cytochrome P450 family of enzymes, which are involved in the metabolism of various substances, including drugs and xenobiotics .

Pharmacokinetics

It is known that dietary administration of this compound (018% w/w) induces hepatic CYP3A activity in mice . This suggests that this compound may be metabolized by the liver and could potentially influence the bioavailability of other substances metabolized by CYP3A.

Result of Action

This compound’s activation of PXR and subsequent induction of P-gp and CYP3A have several effects. It decreases serum glucose levels in non-diabetic mice and increases serum glucose levels in db/db mice . Additionally, it has been found to enhance Aβ transport across the BBB, suggesting potential therapeutic applications in the treatment of AD .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the development of resistance in certain organisms, such as mosquitoes, and the adverse side effects caused by the extensive use of synthetic insecticides have led to research into environmentally-friendly solutions like this compound . .

Biochemical Analysis

Biochemical Properties

Colupulone plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the pregnane X receptor, where it acts as an activator. This interaction is stabilized by both Van der Waals and hydrogen bonding contacts . Additionally, this compound induces hepatic cytochrome P450 isoform 3A activity in mice, highlighting its role in modulating enzyme activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound decreases serum glucose levels in non-diabetic mice while increasing serum glucose levels in diabetic mice . This dual effect underscores its complex role in cellular metabolism and gene expression regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of the pregnane X receptor, activating it and leading to the transcriptional regulation of genes involved in drug metabolism and excretion . This activation is facilitated by the structural conformation of this compound, which allows it to interact effectively with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable under various conditions, maintaining its biological activity for extended periods. Its long-term effects on cellular function can vary. For example, prolonged exposure to this compound can lead to sustained activation of the pregnane X receptor, resulting in continuous modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce beneficial effects such as the activation of hepatic cytochrome P450 isoform 3A and modulation of glucose levels . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. One of the key pathways involves the induction of hepatic cytochrome P450 isoform 3A activity, which plays a crucial role in drug metabolism . This interaction underscores the importance of this compound in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The transport and distribution of this compound are critical for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its target biomolecules to exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of colupulone involves several steps, starting from hop extracts. While specific synthetic routes may vary, the general process includes prenylation of phloroglucinol derivatives. The reaction conditions typically involve enzymatic or chemical prenylation reactions. detailed protocols are proprietary and may vary based on industrial practices.

Industrial Production Methods: this compound is primarily obtained from hop cones during beer production. Brewers extract it by using various methods, including solvent extraction or supercritical fluid extraction. The exact industrial production methods are closely guarded secrets within the brewing industry.

Chemical Reactions Analysis

Colupulone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not widely documented. researchers have identified its activation of the pregnane X receptor (PXR), a nuclear receptor controlling P-glycoprotein (P-gp) expression . Additionally, dietary administration of this compound affects hepatic cytochrome P450 (CYP) isoform 3A activity in mice .

Scientific Research Applications

Colupulone’s applications extend beyond beer brewing:

Chemistry: Researchers study this compound’s structure-activity relationships and its impact on biological systems.

Biology: Investigations explore its interactions with nuclear receptors and cellular pathways.

Comparison with Similar Compounds

Colupulone shares similarities with other beta acids found in hops, such as adlupulone, lupulone, and prelupulone. its unique properties distinguish it from these compounds.

Properties

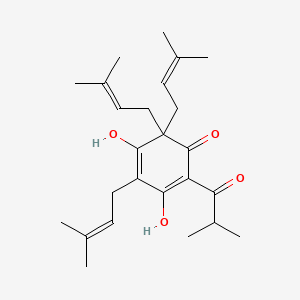

IUPAC Name |

3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963664 | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-27-9 | |

| Record name | Colupulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLUPULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

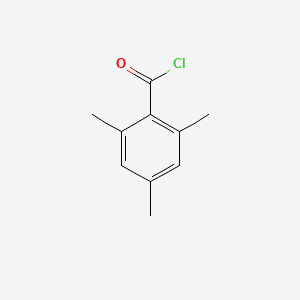

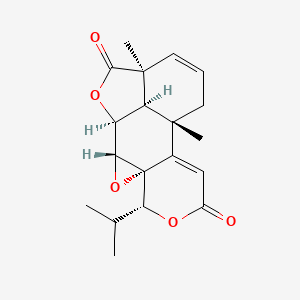

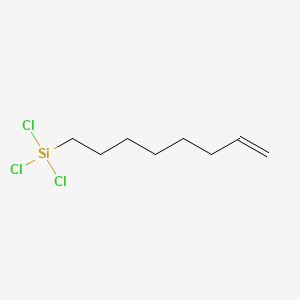

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One](/img/structure/B1215949.png)

![23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1215959.png)